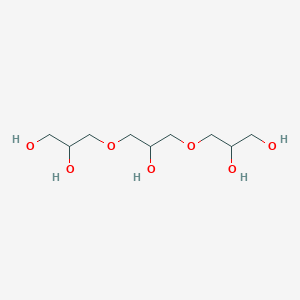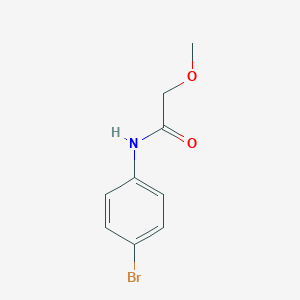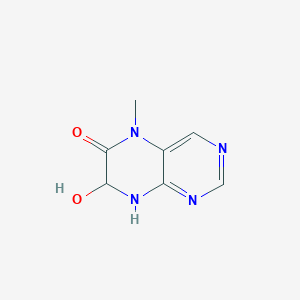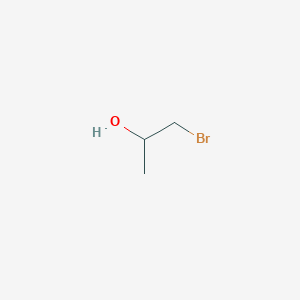
甘油三酯
描述
Synthesis Analysis
TAG synthesis involves several enzymatic reactions. A key mechanism for TAG synthesis, found in both yeast and plants, is through the action of phospholipid:diacylglycerol acyltransferase (PDAT), which catalyzes the acyl-CoA-independent formation of TAG using phospholipids as acyl donors and diacylglycerol (DAG) as the acceptor. This pathway, which varies among species in terms of enzyme specificity, highlights the diversity of TAG biosynthesis mechanisms beyond the traditional acyl-CoA-dependent pathways (Dahlqvist et al., 2000). Additionally, the cloning of diacylglycerol acyltransferase (DGAT), responsible for the final step in TAG synthesis, has further elucidated the molecular processes involved in TAG metabolism (Farese et al., 2000).
Molecular Structure Analysis
The molecular structure of TAGs is characterized by a glycerol backbone esterified with three fatty acid molecules. The structure can vary widely depending on the nature of the fatty acids involved. For instance, the single crystal structure of a mixed-chain triacylglycerol, 1,2-dipalmitoyl-3-acetyl-sn-glycerol, provides insights into the specific conformation and packing of TAG molecules, which can significantly influence their physical and chemical properties (Goto et al., 1992).
Chemical Reactions and Properties
TAGs undergo various chemical reactions, including hydrolysis, which breaks them down into glycerol and three fatty acids, a reaction catalyzed by lipases. This process is critical for mobilizing stored energy from fat. Enzymatic synthesis of TAGs, such as the reaction catalyzed by PDAT, and the use of immobilized enzyme systems for on-line water removal during TAG synthesis are examples of the chemical processes involved in TAG biosynthesis and modification (Padt et al., 1993).
Physical Properties Analysis
The physical properties of TAGs, such as melting point, solubility, and crystalline structure, are determined by the nature of the fatty acids. For example, saturated fats tend to be solid at room temperature, while unsaturated fats are typically liquid. The structural analysis of TAGs, as demonstrated by the crystal structure of 1,2-dipalmitoyl-3-acetyl-sn-glycerol, provides insights into their packing and interaction behaviors, which are crucial for understanding their functionality in food and biological systems.
Chemical Properties Analysis
The chemical properties of TAGs, including their reactivity and stability, are influenced by the degree of unsaturation of the fatty acids. Unsaturated TAGs are more prone to oxidation, which can lead to rancidity. TAGs can also undergo transesterification, a reaction used in the production of biodiesel. The enzymatic synthesis of TAGs highlights the specificity and efficiency of biological pathways in assembling these molecules with precise control over their fatty acid composition (Weiss et al., 1956).
科学研究应用
营养和疾病影响分析:使用液相色谱-质谱和shotgun脂质组学等方法来分析甘油三酯,改善营养质量并了解其对疾病的影响(Han & Ye, 2021)。
种子中的农业价值:甘油三酯是种子中高效的能量储存形式,影响许多作物的经济价值(Baud & Lepiniec, 2010)。
真菌脂质生产途径:对三酰甘油产生真菌Rhodosporidium toruloides进行多组学分析有助于工程脂质生产途径(Zhu et al., 2012)。
各行业中的原材料:来自植物油的甘油三酯用于食品、制药和化妆品,并可转化为线性二酰甘油和三酯(Barrault et al., 2002)。
生物燃料生产:利用各种催化剂对甘油三酯材料进行热解是可再生燃料和化学品生产的有前途的选择(Maher & Bressler, 2007)。
医疗植入物的生物相容性:甘油三酯和胆固醇植入物在医疗应用中表现出良好的生物相容性(Guse et al., 2006)。
肥胖和代谢性疾病研究:对甘油三酯合成和代谢的研究有助于理解和治疗肥胖及相关疾病(Smith et al., 2000)。
心血管疾病研究:研究甘油三酯在心血管疾病和糖尿病中的影响是一个重要的研究领域(Pradhan et al., 2018)。
脂质代谢和能量稳态:了解甘油三酯代谢对于洞察能量稳态和发育至关重要,正如在果蝇研究中所见(Heier & Kühnlein, 2018)。
生物柴油生产:将甘油三酯转化为生物柴油的酯交换过程是一个重要的研究领域(Tapanes et al., 2008)。
生物传感器开发:甘油三酯生物传感器提供了方便和可重复的测量血清中甘油三酯水平的方法(Pundir & Narang, 2013)。
药物生物利用度研究:对胰脂酶活性在甘油三酯水解中的研究影响药物的口服生物利用度(Benito-Gallo et al., 2015)。
基因工程用于生化生产:工程大肠杆菌以积累甘油三酯是一种用于生化生产的新方法(Rucker et al., 2013)。
医疗和营养应用:中链甘油三酯(MCTs)在各种医疗状况和营养干预中有应用(Bach & Babayan, 1982)。
生物技术应用:对于甘油三酯合成至关重要的DGAT酶具有从肥胖治疗到油籽工程等应用(Liu et al., 2012)。
安全和危害
未来方向
Recent advances in human genetics, together with a large body of epidemiologic, preclinical, and clinical trial results, provide strong support for a causal association between triglycerides (TG), TG-rich lipoproteins (TRL), and TRL remnants, and increased risk of myocardial infarction, ischaemic stroke, and aortic valve stenosis . This has led to increasing recognition of the relationship between “residual” cardiovascular risk and other non-LDL-C lipid parameters, most notably triglycerides (TG) especially among optimally statin-treated patients .
属性
IUPAC Name |
3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O7/c10-1-7(12)3-15-5-9(14)6-16-4-8(13)2-11/h7-14H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNTUZCMJBTHOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(COCC(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Polyglycerin-3 | |
CAS RN |
56090-54-1, 20411-31-8 | |
| Record name | Polyglycerin-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056090541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triglycerol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triglycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triglycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanoic acid](/img/structure/B8316.png)


![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)








